molecular formula C19H24N4O2 B11199744 N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B11199744
M. Wt: 340.4 g/mol
InChI Key: BKQZTKPEGAFOCI-UHFFFAOYSA-N
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Description

This compound belongs to the acetamide class, featuring a pyrimidine core substituted with a pyrrolidine ring and a 2,3-dimethylphenyl group. Its molecular formula is C₁₉H₂₄N₄O₂, with a molecular weight of ~374.87 g/mol (based on analogues in ).

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide

InChI

InChI=1S/C19H24N4O2/c1-13-7-6-8-16(15(13)3)21-17(24)12-25-18-11-14(2)20-19(22-18)23-9-4-5-10-23/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,21,24)

InChI Key

BKQZTKPEGAFOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.

    Coupling with the Aromatic Amine: The final step involves coupling the pyrimidine derivative with 2,3-dimethylaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and pyrimidine moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond or the aromatic rings using reducing agents like LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, while the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide
  • Key Differences :
    • Aromatic substituent : 3-Chloro-2-methylphenyl (vs. 2,3-dimethylphenyl in the target compound).
    • Pyrimidine substituent : Piperidin-1-yl (6-membered ring) vs. pyrrolidin-1-yl (5-membered ring).
  • Piperidine’s larger ring size may alter binding kinetics due to increased steric hindrance or flexibility.
N-(2-Fluorophenyl)-2-{[6-Methyl-2-(4-Methylpiperidin-1-yl)Pyrimidin-4-yl]Oxy}Acetamide
  • Key Differences :
    • Aromatic substituent : 2-Fluorophenyl (electron-withdrawing fluorine).
    • Pyrimidine substituent : 4-Methylpiperidin-1-yl (methyl group enhances lipophilicity).
  • Impact: Fluorine improves metabolic stability and bioavailability but may reduce solubility due to increased hydrophobicity.

Variations in the Pyrimidine Core and Linker

2-[(6-Ethyl-4-Oxo-3-Phenylthieno[2,3-d]Pyrimidin-2-yl)Thio]-N-(4-Nitrophenyl)Acetamide
  • Key Differences: Core structure: Thieno[2,3-d]pyrimidine (sulfur-containing heterocycle) vs. pyrimidine. Linker: Thioether (C–S–C) vs. ether (C–O–C).
  • The nitro group on the phenyl ring increases electron deficiency, possibly affecting reactivity or target interactions .
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide
  • Key Differences :
    • Core oxidation state : 6-Oxo-1,6-dihydropyrimidine (reduced form) vs. fully aromatic pyrimidine.
    • Substituents : Dichlorophenyl (electron-withdrawing) and thioether linker.
  • Impact :
    • The oxo group introduces hydrogen-bonding capability.
    • Dichlorophenyl enhances lipophilicity but may limit solubility; melting point (230°C ) suggests high crystallinity .
N-{4-[(5,6-Dimethylthieno[2,3-d]Pyrimidin-4-yl)Oxy]Phenyl}Acetamide (Compound 23)
  • Key Features: Thienopyrimidine core with methyl groups. Melting point: 202–203°C, yield: 56%.
  • Comparison: The thieno ring system may confer distinct electronic properties compared to the target compound’s pyrimidine. Moderate yield indicates synthetic challenges in cyclization or purification steps .
2-(3-(6-(1H-Indazol-5-ylAmino)-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl)Phenoxy)-N-CyclopropylAcetamide
  • Yield: 16%, highlighting scalability issues.
  • Impact :
    • Low yields in analogues suggest optimization of reaction conditions (e.g., catalyst, solvent) is critical for the target compound .

Research Findings and Implications

  • Pyrrolidine vs. Piperidine : The 5-membered pyrrolidine in the target compound may offer better target engagement due to reduced steric hindrance compared to piperidine analogues .
  • Aromatic Substituents : Electron-withdrawing groups (Cl, F) improve binding affinity but require formulation strategies to address solubility limitations.
  • Synthetic Challenges : Low yields in structurally complex analogues (e.g., 16% in ) underscore the need for optimized protocols for the target compound.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, with the CAS number 1030096-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1030096-93-5
Molecular FormulaC19H24N4O2
Molecular Weight340.4 g/mol

The compound features a complex structure that includes a pyrimidine ring and a dimethylphenyl moiety, which may contribute to its biological activity.

Pharmacological Effects

  • Anticancer Activity : Compounds that inhibit kinesin spindle protein (KSP) have shown promise in cancer treatment by inducing mitotic arrest and apoptosis in cancer cells. Similar compounds have demonstrated efficacy in preclinical models by promoting the formation of monopolar spindles, leading to cell death .
  • Antimicrobial Activity : Some derivatives of pyrimidine compounds have exhibited antibacterial and antimycobacterial activities. For instance, related compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against various bacterial strains, indicating potential for further exploration in antimicrobial therapy .

Study on KSP Inhibitors

In a study focusing on KSP inhibitors, a compound structurally related to this compound was evaluated for its ability to arrest cell division in cancer cells. The results indicated that the compound effectively induced a monopolar spindle phenotype, leading to increased apoptosis rates in treated cells .

Antimicrobial Testing

Another study investigated the antimicrobial properties of pyrimidine derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain analogs demonstrated significant antibacterial activity with MIC values lower than those observed for traditional antibiotics, suggesting a potential role for these compounds in treating resistant infections .

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